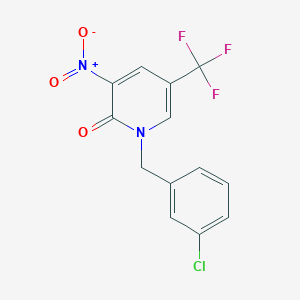

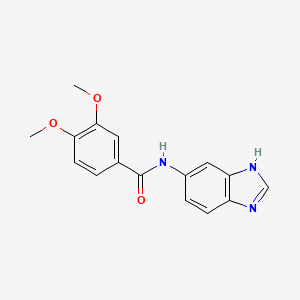

![molecular formula C22H21N3O6 B2809575 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886153-85-1](/img/structure/B2809575.png)

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a pyrrole ring, a chromeno ring, a nitro group, a methoxy group, and a dimethylaminoethyl group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Chromeno is a bicyclic compound consisting of fused benzene and pyran rings . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives due to its ability to oxidize and produce large amounts of heat and gas .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrole and chromeno rings contribute to the aromaticity of the compound, while the nitro, methoxy, and dimethylaminoethyl groups would add polarity and potential sites for reactivity .Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions including electrophilic substitution, metalation, oxidation, and reduction . The presence of the nitro group could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound potentially explosive . The compound is likely to be soluble in organic solvents due to the presence of the methoxy and dimethylaminoethyl groups .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The compound has been a subject of interest in the synthesis of various chemical derivatives. A study described the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones through a process involving the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This method offers a broad range of derivatives of the compound, showcasing its versatility in chemical synthesis (Vydzhak & Panchishyn, 2010).

Optoelectronic Applications

In the field of optoelectronics, a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole backbone, which includes the compound in discussion, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This development demonstrates the compound's contribution to enhancing the efficiency of polymer solar cells through improved electron mobility and conductivity (Hu et al., 2015).

Photophysical Properties

Research on the photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, including structures related to the compound of interest, revealed potential applications in organic optoelectronic materials. These derivatives exhibit unique optical characteristics, such as shifts in maximum absorption and emission bands, which are valuable for the development of novel materials in optoelectronics and biological systems (Zhang et al., 2014).

Antiproliferative Activity

The compound's derivatives have been explored for their antiproliferative activity against cancer cell lines. One study synthesized N-substituted 1,2-dihydrochromeno[2,3-c]pyrrol-3-ones and conducted a domino reductive amination–lactamization reaction, revealing their potential antiproliferative effects on the CaCo-2 human epithelial colorectal adenocarcinoma cell line (Tóth et al., 2019).

Diverse Chemical Libraries

Another aspect of research involved generating diversified chemical libraries through synthetic approaches that utilize the compound as a precursor. This includes the development of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and related compounds, highlighting its role in facilitating the synthesis of structurally varied chemical entities for further exploration in medicinal chemistry and materials science (Vydzhak et al., 2021).

Propiedades

IUPAC Name |

2-[2-(dimethylamino)ethyl]-6-methoxy-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6/c1-23(2)9-10-24-19(13-5-4-6-14(11-13)25(28)29)18-20(26)16-8-7-15(30-3)12-17(16)31-21(18)22(24)27/h4-8,11-12,19H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIJWOYXODVFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

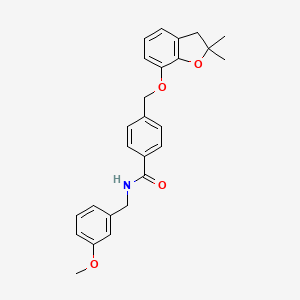

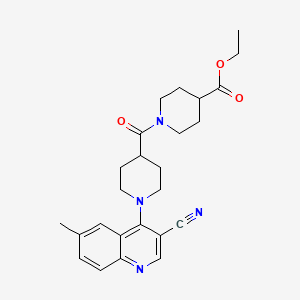

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2809494.png)

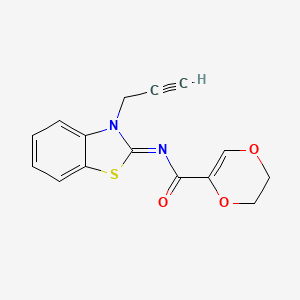

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid](/img/structure/B2809497.png)

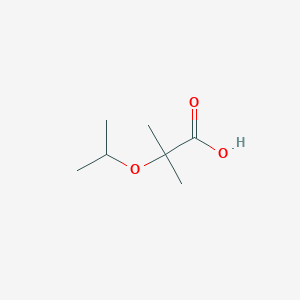

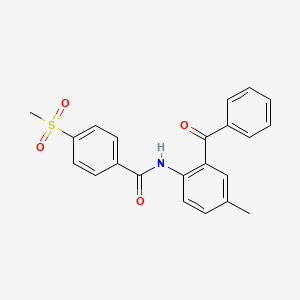

![2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2809499.png)

![{[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate](/img/structure/B2809502.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2809509.png)

![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2809510.png)

![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2809513.png)